molecular formula C12H10N2O2 B13804852 2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide

2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide

Cat. No.: B13804852
M. Wt: 214.22 g/mol
InChI Key: HMDIGANJRVGLLN-MDWZMJQESA-N
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Description

2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide is an organic compound that features a naphthalene ring attached to an acetamide group with a hydroxyimino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene derivatives with acetamide and hydroxylamine. One common method involves the cyclocondensation of 2-hydroxyimino-1-(naphthalen-1-yl)butane-1,3-dione with alkyl hydrazines . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The naphthalene ring provides a hydrophobic interaction surface, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-N-(naphthalen-1-yl)acetamide is unique due to its hydroxyimino substituent, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other naphthalene derivatives that may lack such functional groups.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,16H,(H,14,15)/b13-8+

InChI Key

HMDIGANJRVGLLN-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO

Origin of Product

United States

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